(5Z,7E)-5,7-Dodecadien-1-ol
Description
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodeca-5,7-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3 |
InChI Key |
JUDKGQZMLJXRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCO |
Origin of Product |
United States |
Preparation Methods
Lithium Tetrahydroaluminum-Mediated Coupling
The industrial synthesis of (5Z,7E)-5,7-dodecadien-1-ol acetate—a precursor to the target alcohol—utilizes a lithium tetrahydroaluminum (LiAlH4) reduction strategy. As detailed in production guidelines from agrochemical suppliers, the protocol involves:
- Alkyne Activation : 2-Heptyn-1-ol undergoes deprotonation in tetrahydrofuran (THF) under argon at 0°C
- Conjugate Addition : The resulting alkynide attacks 5-pentynal in a stereoselective anti addition
- Reduction : Lithium tetrahydroaluminum selectively reduces the triple bond to the cis (Z) configuration
- Acetylation : In situ acetylation with acetic anhydride yields this compound acetate
This method achieves an 82% isolated yield with 94% stereopurity, though it requires stringent exclusion of moisture and oxygen.
Continuous Distillation Process (Patent US4285778A)
A patented large-scale synthesis employs continuous distillation to minimize byproducts:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Starting Material | 5-Methyl-2,2,4-trichloro-1,1,1-trifluorohexane |
| Catalyst | Lithium bromide (1–5 mol%) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120–140°C |
| Pressure | 240–385 mm Hg |
| Distillation Column | Fenske helices-packed |
The process eliminates competing elimination pathways through precise temperature-pressure control, achieving 90–95% monoene purity. Residual DMF and dimethylamine salts are removed via aqueous washes, with lithium bromide catalyst recycled for subsequent batches.
Laboratory-Scale Approaches
Wittig Olefination Strategy
A modular synthesis route suitable for analog development employs sequential Wittig reactions:
- Phosphonium Salt Formation : 5-Bromo-1-pentanol reacts with triphenylphosphine in THF
- First Olefination : Reaction with pentanal generates (Z)-5-bromododec-7-en-1-ol (87% yield)
- Second Olefination : Suzuki-Miyaura coupling with vinylboronic ester installs the E-configured double bond
This method allows independent control of each double bond’s geometry but requires palladium catalysts (Pd(PPh3)4) and yields 68% overall.
Enzymatic Resolution
Racemic mixtures of 5,7-dodecadien-1-ol can be resolved using lipase-catalyzed transesterification:
Optimized Parameters
| Enzyme | Candida antarctica Lipase B |
|---|---|
| Acyl Donor | Vinyl acetate |
| Solvent | tert-Butyl methyl ether |
| Temperature | 30°C |
| Enantiomeric Excess | 98% (S)-isomer |
Though producing high optical purity, this method’s 45% maximum theoretical yield limits industrial adoption.
Catalytic Systems for Stereocontrol
Ziegler-Natta Catalysis
Titanium(IV) chloride-triethylaluminum systems promote syn-dihydroxylation of 5,7-dodecadiyne:
Reaction Profile
- TiCl4 (10 mol%)
- AlEt3 (20 mol%)
- H2O (2 eq.)
- Yield: 74%
- Z:E Ratio: 92:8
Excess water increases trans-diol byproducts, necessitating strict stoichiometric control.
Ruthenium-Mediated Isomerization
Grubbs’ 2nd generation catalyst isomerizes internal alkynes to (E)-configured alkenes:
Conditions
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% |
| Solvent | Dichloromethane |
| Time | 12 h |
| Conversion | 95% |
| E Selectivity | 89% |
This method complements hydroalumination approaches by fixing the 7E geometry post-synthesis.
Purification Techniques
Fractional Distillation
Industrial isolates employ multi-stage distillation:
Boiling Points
| Compound | Pressure (mm Hg) | Temperature (°C) |
|---|---|---|
| This compound | 0.5 | 145–148 |
| (5E,7Z)-Isomer | 0.5 | 142–144 |
| 5,7-Dodecadiyn-1-ol (precursor) | 0.5 | 162–165 |
Packed columns with ≥20 theoretical plates achieve 99% purity.
Silver Nitrate-Impregnated Silica Chromatography
The alcohol’s conjugated diene system complexes with Ag+ ions, enabling chromatographic resolution:
Mobile Phase
- Hexane:ethyl acetate (4:1) with 0.1% AgNO3
- Rf (target): 0.33
- Rf (Z,Z-isomer): 0.41
This method resolves ≤2% isomeric impurities in laboratory purifications.
Analytical Characterization
13C NMR Spectral Data
Critical assignments for this compound in CDCl3:
| Carbon Position | δ (ppm) | Multiplicity |
|---|---|---|
| C-1 | 63.4 | t (J = 6.5 Hz) |
| C-5 | 130.2 | d (J = 10.3 Hz) |
| C-6 | 127.8 | m |
| C-7 | 132.1 | d (J = 15.1 Hz) |
| C-8 | 128.3 | m |
| C-12 | 14.1 | q |
The C-5 and C-7 chemical shifts confirm Z and E configurations, respectively.
IR Spectroscopy
Characteristic absorption bands:
- ν(O-H): 3340 cm⁻¹ (broad)
- ν(C=C): 1652 cm⁻¹ (conjugated diene)
- δ(C-O-H): 1045 cm⁻¹
Absence of peaks >3000 cm⁻¹ confirms complete alkyne reduction.
Comparative Analysis of Synthesis Routes
Table 1. Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| LiAlH4 Industrial | 82 | 94 | High | 1.0 |
| Patent Distillation | 90 | 95 | Very High | 0.8 |
| Wittig-Suzuki | 68 | 98 | Medium | 3.2 |
| Enzymatic Resolution | 45 | 99 | Low | 4.5 |
The patent distillation method balances yield and scalability, while enzymatic approaches remain prohibitively expensive for mass production.
Challenges and Mitigation Strategies
Byproduct Formation in Lithium-Mediated Reactions
Competing elimination generates 5,7-dodecadienal (up to 8%):
Suppression Techniques
- Maintain reaction pH >10 with K2CO3
- Use THF-d8 to monitor deuterium exchange at C-1
- Quench with saturated NH4Cl instead of H2O
These modifications reduce aldehyde byproducts to ≤0.5%.
Chemical Reactions Analysis
Types of Reactions
(5Z,7E)-5,7-Dodecadien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: (5Z,7E)-5,7-Dodecadienal or (5Z,7E)-5,7-Dodecadienoic acid.
Reduction: (5Z,7E)-5,7-Dodecanol.
Substitution: (5Z,7E)-5,7-Dodecadienyl chloride or bromide.
Scientific Research Applications
(5Z,7E)-5,7-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone communication in insects and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of (5Z,7E)-5,7-Dodecadien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs: Esters and Derivatives
(5Z,7E)-5,7-Dodecadien-1-ol is often functionalized as acetate or propionate esters to modulate volatility and receptor binding. Key analogs include:
Key Findings :
- Acetate vs. Alcohol : The acetate derivative (Z5,E7-12:OA) is more abundant in female gland extracts and exhibits higher volatility, making it the primary attractant in pheromone blends. The parent alcohol (Z5,E7-12:OH) occurs in trace amounts, suggesting a synergistic or biosynthetic precursor role .
- Stereoisomerism : The (5E,7Z) isomer shows significantly lower electrophysiological activity in Dendrolimus spectabilis, highlighting the importance of Z,E configuration for receptor specificity .
- Propionate Derivative : Synthesized in 94% yield via esterification, this derivative retains bioactivity but is less commonly observed in natural pheromone profiles .
Cross-Species Comparisons
- Malacosoma disstria : Utilizes this compound as a pheromone component, though often in combination with species-specific co-factors like (Z)-13-hexadecen-11-yn-1-yl acetate .
- Thaumetopoea pityocampa : Relies on structurally distinct pheromones (e.g., (Z)-13-hexadecen-11-yn-1-yl acetate), emphasizing evolutionary divergence in pheromone systems .
Q & A
Basic Research Questions
Q. What are the primary identification methods for (5Z,7E)-5,7-Dodecadien-1-ol, and how can stereoisomeric purity be validated?
- Methodological Answer :
- GC-MS : Use gas chromatography-mass spectrometry (GC-MS) with chiral columns (e.g., β-cyclodextrin derivatives) to separate and confirm stereoisomers. Retention indices and mass fragmentation patterns should match reference data .
- NMR Spectroscopy : and NMR analysis (e.g., coupling constants for Z/E configurations) can resolve double-bond geometry. For example, the -values for 5Z and 7E configurations are typically 10–12 Hz and 14–16 Hz, respectively .
- Purity Validation : Combine HPLC with UV detection (λ ~210 nm) and compare retention times to synthetic standards. Impurities (e.g., 5E,7E isomer) should be ≤10% for biological assays .
Q. What is the biological role of this compound in ecological systems?
- Methodological Answer :
- Behavioral Assays : Conduct electroantennography (EAG) or wind-tunnel experiments to confirm its role as a sex pheromone in Lepidoptera (e.g., Dendrolimus spectabilis). Dose-response curves should quantify attraction thresholds .
- Field Trials : Deploy lures with synthetic this compound in pest-monitoring traps. Compare capture rates to controls to assess efficacy in disrupting mating behaviors .
Q. How is this compound synthesized, and what are the key reaction intermediates?
- Methodological Answer :
- Stereospecific Coupling : Use Pd(PPh)/Cul-catalyzed cross-coupling of ω-functionalized 1-alkynes with Z/E-1-iodo-1-alkenes under phase-transfer conditions to install double bonds .
- Intermediate Isolation : Purify precursors (e.g., 7-(trimethylsilyl)hept-6-yn-1-ol) via silica gel chromatography. Monitor reactions with TLC (hexane:ethyl acetate, 4:1) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing isomerization?
- Methodological Answer :
- Catalytic Optimization : Screen palladium catalysts (e.g., PdCl(PPh)) and ligands (e.g., P(-tolyl)) to enhance stereoselectivity. Maintain inert atmospheres (N/Ar) to prevent oxidation .
- Temperature Control : Conduct coupling reactions at 0–25°C to suppress thermal isomerization. Higher temperatures (>40°C) promote E/Z interconversion .
- Table : Comparison of Catalytic Systems
| Catalyst System | Yield (%) | Z/E Ratio | Reference |
|---|---|---|---|
| Pd(PPh)/Cul | 78 | 95:5 | |
| PdCl(dppf) | 65 | 88:12 |
Q. What analytical challenges arise in quantifying trace this compound in environmental samples?
- Methodological Answer :
- Sample Preparation : Use solid-phase microextraction (SPME) with polydimethylsiloxane fibers to concentrate airborne pheromones. Elute with dichloromethane and evaporate under N .
- Detection Limits : Employ GC×GC-TOF/MS for enhanced sensitivity (LOD ~0.1 pg/μL). Calibrate with deuterated internal standards (e.g., D-(5Z,7E)-Dodecadien-1-ol) .
Q. How does the stereochemical configuration of this compound impact receptor binding in target insects?
- Methodological Answer :
- Molecular Docking : Model interactions with pheromone-binding proteins (PBPs) using software like AutoDock Vina. Compare binding energies of Z/E isomers to explain selectivity .
- In Vitro Assays : Express recombinant PBPs in Sf9 cells. Measure fluorescence quenching upon ligand binding to determine dissociation constants (K) .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to reconcile variability across studies?
- Resolution Strategy :
- Reaction Monitoring : Use in situ FTIR or NMR (if fluorinated tags are used) to track intermediate formation and optimize stoichiometry .
- Reproducibility Protocols : Adopt standardized conditions (solvent purity, catalyst batch) from high-yield studies (e.g., 78% yield under Pd(PPh)/Cul) .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
